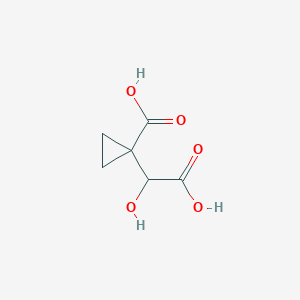
(R)-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C6H8O5 It is a cyclopropane derivative featuring both carboxyl and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropane derivatives with carboxylating agents under controlled conditions to introduce the carboxyl groups. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of ®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid may involve large-scale cyclopropanation reactions using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to alcohols or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxyl groups can produce primary alcohols.
Scientific Research Applications
®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with a similar carboxyl group but lacking the cyclopropane ring.
Lactic acid: Contains both hydroxyl and carboxyl groups but differs in its linear structure.
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the additional hydroxyl group.
Uniqueness
®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring with both carboxyl and hydroxyl functional groups. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts.
Properties
Molecular Formula |
C6H8O5 |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
1-[carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-3(4(8)9)6(1-2-6)5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
SQGHFJDERKZGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















